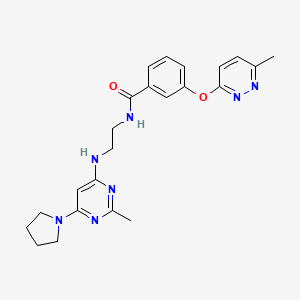

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Description

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c1-16-8-9-22(29-28-16)32-19-7-5-6-18(14-19)23(31)25-11-10-24-20-15-21(27-17(2)26-20)30-12-3-4-13-30/h5-9,14-15H,3-4,10-13H2,1-2H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJDPUAIIXHIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, often referred to as compound 85, is a small molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a specific structural configuration that includes pyrimidine and pyridazine moieties. The presence of these heterocycles is crucial for its biological activity, as they are known to interact with various biological targets.

Research indicates that the compound exhibits inhibitory activity against specific kinases, particularly c-KIT and PDGFRβ. In a study evaluating small molecule inhibitors for gastrointestinal stromal tumors (GISTs), it was found that the compound demonstrated significant selectivity towards c-KIT with an IC50 value of approximately 99 nM . This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation in GIST cell lines. The compound's GI50 values suggest potent activity against these cancer cells, with selectivity over non-target cell lines .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that administration of the compound significantly inhibits tumor growth. For instance, doses of 50 and 100 mg/kg led to marked reductions in tumor size in GIST-T1 cell-inoculated mice . Additionally, pharmacokinetic studies revealed a satisfactory half-life and bioavailability when administered orally, suggesting its potential for clinical application .

Case Studies and Research Findings

- Study on Kinase Inhibition :

- Therapeutic Efficacy Against T. cruzi :

Summary of Biological Activities

| Activity Type | IC50/Effectiveness | Notes |

|---|---|---|

| c-KIT Inhibition | 99 nM | High selectivity over ABL kinase |

| PDGFRβ Inhibition | 120 nM | Effective in inhibiting cell proliferation |

| Tumor Growth Inhibition | Significant reduction | Effective in xenograft models |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. Research indicates that derivatives of pyrimidine and pyridazine exhibit varying degrees of antimicrobial activity against bacterial strains. For instance, compounds with similar moieties have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L against common pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μmol/L) | Target Bacteria |

|---|---|---|

| Compound A | 4–12 | S. aureus |

| Compound B | 6–12 | E. coli |

| Compound C | 10–20 | Bacillus subtilis |

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies suggest that derivatives containing pyrimidine and pyrrolidine rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, certain derivatives have demonstrated significant activity against breast cancer and leukemia cell lines.

Case Study: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human breast cancer cells (MCF7). The results indicated that compounds with a similar backbone to this compound exhibited IC50 values as low as 5 μM, indicating potent anticancer activity .

Anti-inflammatory Effects

There is emerging evidence that compounds like this compound may possess anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine and pyridazine moieties can significantly affect biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with derivatives bearing pyrimidine/benzamide backbones and nitrogen-rich substituents. A notable analogue is N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide (), which differs in:

- Pyrimidine substitution : A 4-methyl-6-piperidinyl group vs. the target’s 2-methyl-6-pyrrolidinyl group.

- Benzamide substituent : A tetrazole ring (bioisostere for carboxylic acid) vs. the target’s pyridazin-3-yloxy group.

Physicochemical and Pharmacokinetic Properties

The tetrazole in ’s compound enhances water solubility and metabolic stability compared to the pyridazine-oxy group, which may improve membrane permeability but reduce solubility .

Pharmacological Implications

- Pyrrolidine vs.

- Pyridazine-oxy vs. Tetrazole : The pyridazine-oxy group may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, while the tetrazole acts as a bioisostere for carboxylates, mimicking charged interactions .

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological data for the target compound are provided. Comparisons rely on structural extrapolation and known substituent effects.

- Relevance of SHELX : While SHELX is pivotal for crystallographic refinement (), its role in elucidating the target’s bioactivity remains indirect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.